Cas no 2942-37-2 (8-Nitrocinnoline)

8-Nitrocinnoline is a heterocyclic organic compound featuring a cinnoline core substituted with a nitro group at the 8-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization through reduction or nucleophilic substitution. Its aromatic system and electron-withdrawing nitro substituent also contribute to its utility in coordination chemistry and materials science. 8-Nitrocinnoline is characterized by its stability under standard conditions, allowing for straightforward handling and storage. Its well-defined synthetic pathways ensure consistent purity, making it a reliable building block for research and industrial applications.
8-Nitrocinnoline structure
8-Nitrocinnoline structure
Product Name:8-Nitrocinnoline
CAS No:2942-37-2
MF:C8H5N3O2
MW:175.144201040268
CID:1038801
PubChem ID:12669299
Update Time:2025-06-09

8-Nitrocinnoline Chemical and Physical Properties

Names and Identifiers

    • 8-Nitrocinnoline
    • 8-Nitrocinnolin
    • 8-Nitro-cinnolin
    • 8-nitro-cinnoline
    • AK100179
    • ANW-70467
    • CTK8C3732
    • KB-250487
    • SureCN8470753
    • DB-253657
    • AKOS016002468
    • DTXSID40506298
    • 2942-37-2
    • SCHEMBL8470753
    • A912561
    • Inchi: 1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-5-9-10-8(6)7/h1-5H
    • InChI Key: FRFXSLFKGVXHJU-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC2C=CN=NC=21)=O

Computed Properties

  • Exact Mass: 175.03825
  • Monoisotopic Mass: 175.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • PSA: 68.92

8-Nitrocinnoline Security Information

  • Storage Condition:Sealed in dry,2-8°C

8-Nitrocinnoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449042436-250mg
8-Nitrocinnoline
2942-37-2 95%
250mg
$1366.80 2023-09-02
Alichem
A449042436-1g
8-Nitrocinnoline
2942-37-2 95%
1g
$2948.00 2023-09-02
Alichem
A449042436-5g
8-Nitrocinnoline
2942-37-2 95%
5g
$8281.20 2023-09-02
Chemenu
CM183661-1g
8-nitrocinnoline
2942-37-2 95%
1g
$1403 2021-06-17
Chemenu
CM183661-1g
8-nitrocinnoline
2942-37-2 95%
1g
$*** 2023-03-30
Ambeed
A191793-1g
8-Nitrocinnoline
2942-37-2 95+%
1g
$1569.0 2025-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1535728-1g
8-Nitrocinnoline
2942-37-2 98%
1g
¥13635.00 2024-08-03

8-Nitrocinnoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2942-37-2)8-Nitrocinnoline
Order Number:A912561
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:45
Price ($):1412.0
Email:sales@amadischem.com

Additional information on 8-Nitrocinnoline

Introduction to 8-Nitrocinnoline (CAS No. 2942-37-2)

8-Nitrocinnoline, with the chemical formula C9H7N3O2 and a CAS number of 2942-37-2, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of nitroaromatic derivatives and exhibits a unique structural framework that has made it a subject of extensive research for its potential biological activities. The nitro group and the cinnoline core contribute to its distinct chemical properties, making it a valuable scaffold for drug discovery and development.

The structure of 8-Nitrocinnoline features a benzene ring fused with a pyridine ring, with a nitro group (-NO2) substituent at the 8-position of the benzene ring. This arrangement imparts both electronic and steric effects that influence its reactivity and interaction with biological targets. The presence of the nitro group enhances its electron-withdrawing nature, which can modulate the electronic properties of the aromatic system, thereby affecting its binding affinity to various enzymes and receptors.

In recent years, 8-Nitrocinnoline has been studied for its pharmacological potential, particularly in the context of antimicrobial, anti-inflammatory, and anticancer applications. The compound's ability to interact with biological macromolecules has been explored through computational modeling and experimental validations. Studies have demonstrated that 8-Nitrocinnoline can modulate key signaling pathways involved in cell proliferation and apoptosis, making it a promising candidate for therapeutic intervention.

One of the most intriguing aspects of 8-Nitrocinnoline is its role as a bioisostere for other heterocyclic compounds. Researchers have leveraged its structural motif to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications at the nitro group or the cinnoline core have led to compounds with improved solubility, bioavailability, and target specificity. These findings highlight the versatility of 8-Nitrocinnoline as a chemical scaffold in medicinal chemistry.

The synthesis of 8-Nitrocinnoline typically involves multi-step organic reactions, starting from readily available precursors such as cinnoline derivatives. The introduction of the nitro group is often achieved through electrophilic aromatic substitution reactions, which require careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of its biological potential.

Recent research has also focused on the pharmacokinetic properties of 8-Nitrocinnoline. Studies using in vitro and in vivo models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for optimizing dosing regimens and minimizing potential side effects. Additionally, investigations into its mechanism of action have revealed interactions with key enzymes such as cytochrome P450 (CYP) isoforms, which are critical for drug metabolism.

The therapeutic applications of 8-Nitrocinnoline are particularly promising in oncology. Preclinical studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting tumor microenvironments. The compound's ability to selectively target cancer cells while sparing healthy tissues makes it an attractive candidate for further clinical development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical trials.

In conclusion, 8-Nitrocinnoline (CAS No. 2942-37-2) represents a fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, coupled with its demonstrated biological activities, make it a valuable tool for developing novel therapeutics. As research continues to uncover new applications and optimize synthetic routes, 8-Nitrocinnoline is poised to play an important role in addressing unmet medical needs across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2942-37-2)8-Nitrocinnoline
A912561
Purity:99%
Quantity:1g
Price ($):1412.0
Email